molecular formula C13H12ClN3O3S B2878559 N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide CAS No. 325745-61-7

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide

Cat. No. B2878559
CAS RN: 325745-61-7
M. Wt: 325.77
InChI Key: PLCJGCXNCRTLAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Synthesis of N-Phenylmaleimides

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide: can be used as a precursor in the synthesis of substituted N-phenylmaleimides . These compounds are of considerable interest due to their biological properties and use as intermediates in synthesis. The process involves a green multi-step synthesis that aligns with the principles of atom economy and waste reduction, making it an environmentally friendly option for producing N-phenylmaleimide derivatives.

Diels-Alder Reaction

The compound serves as a key intermediate in the Diels-Alder reaction, a cornerstone synthetic method in organic chemistry . This reaction is utilized to create complex molecular structures from simpler components, and the use of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide can enhance the efficiency and yield of this process.

Development of BTK Inhibitors

As a sulfonamide drug, this compound has shown potential in the development of inhibitors for Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition can be beneficial in treating various diseases, including certain cancers and autoimmune disorders.

Anti-Cancer Applications

Research indicates that derivatives of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide can inhibit the growth of B-cell lymphoma and chronic lymphocytic leukemia cells. This points to its potential application in the treatment of these cancers, possibly leading to new therapeutic strategies.

Antimicrobial Activities

The compound has been studied for its antimicrobial activities, particularly in the synthesis of amino alcohol derivatives . These derivatives have shown promise in combating microbial infections, which could lead to the development of new antibiotics.

Undergraduate Chemistry Education

Lastly, the compound is used in undergraduate organic chemistry laboratories to teach multi-step synthesis and green chemistry principles . This educational application not only helps students understand complex chemical reactions but also instills the importance of sustainable practices in chemistry.

Mechanism of Action

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(4-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-10-4-6-11(7-5-10)17-21(19,20)12-3-1-2-9(8-12)13(18)16-15/h1-8,17H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCJGCXNCRTLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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